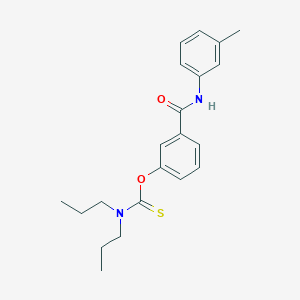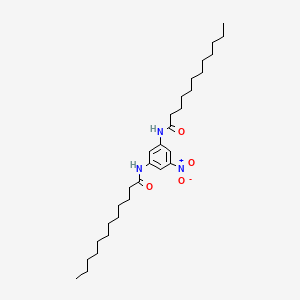![molecular formula C15H19N3O4 B11557611 2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11557611.png)
2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydrazinyl group, a methoxybenzylidene moiety, and a tetrahydrofuran ring, making it a unique structure for diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves the condensation of 3-methoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with N-(tetrahydrofuran-2-ylmethyl)acetamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxybenzylidene moiety can be oxidized to form corresponding aldehydes or acids.
Reduction: The hydrazinyl group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazinyl and methoxybenzylidene sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzylidene moiety can yield 3-methoxybenzoic acid, while reduction of the hydrazinyl group can produce corresponding amines.
Scientific Research Applications
2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The methoxybenzylidene moiety can interact with cellular receptors, modulating signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide
- 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide
- 2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide
Uniqueness
The uniqueness of 2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methoxy group at the 3-position of the benzylidene moiety can influence its electronic properties and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H19N3O4 |
|---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
N'-[(E)-(3-methoxyphenyl)methylideneamino]-N-(oxolan-2-ylmethyl)oxamide |
InChI |
InChI=1S/C15H19N3O4/c1-21-12-5-2-4-11(8-12)9-17-18-15(20)14(19)16-10-13-6-3-7-22-13/h2,4-5,8-9,13H,3,6-7,10H2,1H3,(H,16,19)(H,18,20)/b17-9+ |
InChI Key |
CQMKMOLBPGOKKO-RQZCQDPDSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C(=O)NCC2CCCO2 |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C(=O)NCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-(4-Methyl-1,3-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide]](/img/structure/B11557533.png)
![4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11557535.png)
![2-[4-(benzyloxy)phenoxy]-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11557544.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11557551.png)


acetyl}hydrazinylidene)butanamide](/img/structure/B11557558.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11557562.png)
![N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11557565.png)
![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11557567.png)
![2,4-dibromo-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11557568.png)
![3-[(2E)-2-(4-fluorobenzylidene)-1-methylhydrazinyl]-6-nitro-1,2-benzothiazole 1,1-dioxide](/img/structure/B11557569.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11557576.png)
![4-nitro-N'-[(2Z)-4-oxopentan-2-ylidene]benzohydrazide](/img/structure/B11557578.png)
